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Compound of Interest

Compound Name: cis Lacidipine

CAS No.: 103890-79-5

Cat. No.: B193137 Get Quote

Executive Summary & Strategic Rationale
Lacidipine (LCDP) is a highly lipophilic dihydropyridine calcium channel blocker used in the

management of hypertension. Despite its potency, its clinical efficacy in oral dosage forms is

severely compromised by a low oral bioavailability (approximately 10-15%) resulting from

extensive hepatic first-pass metabolism.

The Transdermal Solution: Developing a Transdermal Drug Delivery System (TDDS) for

Lacidipine offers a strategic advantage by bypassing the portal circulation, thereby avoiding

first-pass metabolism.[1][2] This approach maintains steady-state plasma concentrations,

reduces dosing frequency, and mitigates the "peak-and-valley" side effects (e.g., reflex

tachycardia) associated with oral administration.

Physicochemical Profile & Design Constraints
Successful formulation requires strict adherence to the physicochemical constraints of the API.
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Parameter Value Implication for TDDS

Molecular Weight 455.54 g/mol
< 500 Da; Ideal for passive

diffusion.

Log P (Lipophilicity) ~4.5

Highly lipophilic; excellent

stratum corneum partitioning

but poor partitioning into the

viable epidermis. Requires

permeation enhancers.

Aqueous Solubility
< 1 µg/mL (Practically

Insoluble)

Critical Challenge: Requires

solubilizers in the matrix and

sink conditions in ex vivo

studies.

Melting Point 170–180°C
Stable at standard processing

temperatures.

BCS Class Class II
Low Solubility / High

Permeability.

Formulation Engineering: Matrix Patch Protocol
This protocol details the fabrication of a Matrix-Type Transdermal Patch using the Solvent

Casting Method.[3][4] This approach ensures uniform drug distribution and reproducible

release kinetics.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
API: Lacidipine (Micronized).

Polymers: Hydroxypropyl Methylcellulose (HPMC E-15) for hydrophilicity/release control;

Ethyl Cellulose (EC) or Eudragit L-100 for film integrity and occlusion.

Plasticizer: Propylene Glycol (PG) or Dibutyl Phthalate (DBP) (20-30% w/w of polymer

weight).

Permeation Enhancer: Dimethyl Sulfoxide (DMSO) or 1,8-Cineole (5-10% w/w).
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Solvent System: Dichloromethane (DCM) and Methanol (1:1 or 2:1 ratio).

Backing Layer: PVA coated aluminum foil or ScotchPak™.

Release Liner: Fluoropolymer coated polyester film.

Step-by-Step Fabrication Protocol
Phase A: Polymer Solution Preparation

Solvent Blending: In a closed borosilicate glass vessel, prepare a solvent mixture of

Dichloromethane and Methanol (ratio 2:1 v/v).

Polymer Dispersion: Slowly add Ethyl Cellulose and HPMC (Optimized ratio 4:1 for

sustained release) to the solvent while stirring at 500 RPM using a magnetic stirrer.

Homogenization: Seal the vessel to prevent solvent evaporation. Stir for 2 hours until a clear,

viscous, bubble-free solution is obtained.

Phase B: Drug & Excipient Integration
Plasticization: Add Propylene Glycol (30% w/w of total polymer mass) to the polymer

solution. Stir for 15 minutes.

Enhancer Addition: Add DMSO (10% w/w) to the mixture.

API Solubilization: Accurately weigh Lacidipine. Dissolve it in a small volume (2-3 mL) of the

DCM:Methanol solvent in a separate vial. Sonicate for 5 minutes to ensure complete

dissolution.

Integration: Slowly pour the drug solution into the polymer matrix while stirring. Continue

stirring for 45 minutes to ensure homogeneity.

Phase C: Casting & Drying
Casting: Pour the homogenous solution into a glass Petri dish (area ~50 cm²) or a leveled

Teflon mold.

Critical Control Point: Ensure the mold is perfectly leveled to prevent uneven film

thickness.
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Controlled Evaporation: Place an inverted funnel over the Petri dish to control the rate of

solvent evaporation.

Drying: Allow to dry at room temperature (25°C) for 24 hours. Do not use high heat, as rapid

evaporation causes film brittleness and drug crystallization.

Lamination: Carefully remove the dried film. Attach the backing membrane to one side and

the release liner to the other. Cut into 2x2 cm patches.

Workflow Visualization
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Figure 1: Critical Process Flow for Solvent Casting of Lacidipine Matrix Patches.
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Analytical Validation: The "Truth" Mechanisms
Trustworthiness in TDDS development relies on validating that the drug actually permeates the

skin.

HPLC Method for Lacidipine Quantification
A validated HPLC method is required to quantify Lacidipine in the receptor medium during

permeation studies.

System: Gradient or Isocratic HPLC with UV/PDA detector.

Column: C18 Reverse Phase (e.g., Lichrospher-100 or Thermo Hypersil, 250 x 4.6 mm, 5

µm).

Mobile Phase: Acetonitrile : 5mM Ammonium Acetate buffer (95:5 v/v) OR Acetonitrile :

Water (65:35 v/v).

Flow Rate: 1.0 mL/min.[1][5][6][7]

Detection Wavelength: 240 nm (Lambda max).[1][8][6][7]

Retention Time: Approximately 5–8 minutes depending on column length.

Linearity Range: 10 – 50 µg/mL (

).

Ex Vivo Permeation Protocol (Franz Diffusion Cell)
This is the gold-standard experiment to predict in vivo performance.

System Setup:

Equipment: Franz Diffusion Cell (vertical).

Donor Compartment: Contains the Lacidipine Patch (active area ~1-2 cm²).

Receptor Compartment: Volume ~10-25 mL.
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Membrane: Excised Rat Abdominal Skin (hair removed) or Dialysis Membrane (MWCO

12,000 Da).

Critical Parameter: Sink Conditions Because Lacidipine is insoluble in water, using pure

phosphate buffer will saturate immediately, halting diffusion.

Receptor Medium: Phosphate Buffer (pH 7.[1]4) + 20% Polyethylene Glycol 400 (PEG 400)

OR 1% Tween 80.

Why? This solubilizes the hydrophobic drug as it exits the skin, maintaining the

concentration gradient (Fick’s First Law).

Temperature: 37 ± 0.5°C (Simulating body temperature).

Stirring: 600 RPM (Magnetic bead).

Sampling Schedule:

Withdraw 1 mL aliquots at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

Immediately replace with 1 mL of fresh, pre-warmed receptor medium (to maintain volume).

Filter samples (0.45 µm) and analyze via HPLC.

Permeation Logic Diagram
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Figure 2: Mechanism of Ex Vivo Permeation and Sampling Logic.
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Evaluation & Quality Control (CQAs)
Summarize quantitative data into clear tables for batch comparison.

Test Parameter Methodology Acceptance Criteria

Thickness Digital Micrometer (5 points) SD < 0.005 mm

Weight Uniformity Weighing 10 patches SD < 5%

Folding Endurance
Repeated folding at same

place
> 200 times without cracking

Drug Content
Extract patch in Methanol ->

HPLC
95% - 105% of label claim

Moisture Content Desiccator (Silica gel) for 24h
< 5% (Prevents microbial

growth)

Surface pH Contact with neutral water 5.5 - 6.5 (Skin compatible)

Troubleshooting Guide
Issue: Drug Crystallization on Patch Surface.

Cause: Drug concentration exceeds saturation solubility of the polymer matrix; drying was

too fast.

Solution: Increase plasticizer ratio; switch to a slower drying schedule; use a co-polymer

like PVP (Polyvinylpyrrolidone) to inhibit crystallization.

Issue: Low Permeation Flux.

Cause: Stratum corneum barrier is too strong for the drug.

Solution: Increase concentration of Permeation Enhancer (DMSO/Oleic Acid); consider

"Binary Ethosomes" or Microemulsion gel instead of a matrix patch for higher flux.

Issue: Patch Detachment.
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Cause: Poor adhesive properties of the matrix.

Solution: Incorporate a pressure-sensitive adhesive (PSA) layer or blend Eudragit E-100

(adhesive polymer) into the matrix.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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